2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione
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Overview
Description
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various industrial applications. This compound is characterized by its unique structure, which includes a butyl group, a hydroxyl group, and a methoxy group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Functionalization: Introduction of the butyl group, hydroxyl group, and methoxy group through various chemical reactions.
Cyclization: Formation of the anthracene-9,10-dione core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthraquinone derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which may have different biological and chemical properties.
Scientific Research Applications
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-8-methoxyanthracene-9,10-dione
- 2-Methylanthraquinone
- 1-Hydroxy-3-methoxy-9,10-anthraquinone
Uniqueness
2-Butyl-1-hydroxy-8-methoxyanthracene-9,10-dione is unique due to the presence of the butyl group, which may confer distinct chemical and biological properties compared to other anthraquinones. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
139582-75-5 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-butyl-1-hydroxy-8-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-3-4-6-11-9-10-13-16(17(11)20)19(22)15-12(18(13)21)7-5-8-14(15)23-2/h5,7-10,20H,3-4,6H2,1-2H3 |
InChI Key |
ALEUMQALMLKRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origin of Product |
United States |
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